molecular formula C14H21NO4S B14586510 5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide CAS No. 61627-21-2

5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide

Cat. No.: B14586510
CAS No.: 61627-21-2
M. Wt: 299.39 g/mol
InChI Key: KIYGPFKJMBOVLD-UHFFFAOYSA-N
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Description

5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide is a chemical compound known for its unique structural properties and potential applications in various scientific fields. This compound features a benzamide core substituted with a 2-methylpropane-2-sulfonyl group and a propoxy group, making it an interesting subject for research in organic chemistry and related disciplines.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide typically involves the reaction of 2-methylpropane-2-sulfonyl chloride with a suitable benzamide derivative under controlled conditions. The reaction is usually carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using automated reactors and continuous flow systems to ensure consistent quality and yield. The process would include rigorous purification steps such as recrystallization or chromatography to obtain the desired product with high purity.

Chemical Reactions Analysis

Types of Reactions

5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide can undergo various chemical reactions, including:

    Oxidation: The sulfonyl group can be oxidized to form sulfone derivatives.

    Reduction: The benzamide moiety can be reduced to form corresponding amines.

    Substitution: The propoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and inert atmospheres to prevent unwanted side reactions .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the sulfonyl group would yield sulfone derivatives, while reduction of the benzamide moiety would produce amines.

Scientific Research Applications

5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes

Mechanism of Action

The mechanism of action of 5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can act as an electrophile, facilitating reactions with nucleophiles in biological systems. The benzamide core may interact with enzymes or receptors, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

    5-(2-Methylpropane-2-sulfonyl)pyrimidine-2,4-diamine: Shares the sulfonyl group but has a different core structure.

    5-(2-Methylpropane-2-sulfonyl)-2-(pyridin-2-yl)pyrimidin-4-amine: Similar sulfonyl group with a pyrimidine core.

    5-(2-Methylpropane-2-sulfonyl)-2-(pyrrolidin-1-yl)pyrimidin-4-amine: Contains a pyrrolidine ring in addition to the sulfonyl group .

Uniqueness

What sets 5-(2-Methylpropane-2-sulfonyl)-2-propoxybenzamide apart is its unique combination of a benzamide core with both a sulfonyl and a propoxy group. This structural arrangement provides distinct chemical and biological properties, making it a valuable compound for various research applications.

Properties

CAS No.

61627-21-2

Molecular Formula

C14H21NO4S

Molecular Weight

299.39 g/mol

IUPAC Name

5-tert-butylsulfonyl-2-propoxybenzamide

InChI

InChI=1S/C14H21NO4S/c1-5-8-19-12-7-6-10(9-11(12)13(15)16)20(17,18)14(2,3)4/h6-7,9H,5,8H2,1-4H3,(H2,15,16)

InChI Key

KIYGPFKJMBOVLD-UHFFFAOYSA-N

Canonical SMILES

CCCOC1=C(C=C(C=C1)S(=O)(=O)C(C)(C)C)C(=O)N

Origin of Product

United States

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